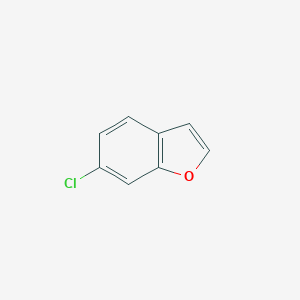

6-Chlorobenzofuran

概要

説明

6-Chlorobenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the reaction of benzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 6 can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing chlorine activates the ring for substitution, particularly at positions ortho and para to itself.

Key Findings :

-

Substitution reactions require strong bases or nucleophiles due to the moderate activation by chlorine .

-

Meta-directing effects of chlorine limit substitution to specific positions.

Electrophilic Substitution Reactions

The benzofuran core participates in electrophilic substitutions, with the chlorine atom directing incoming electrophiles to meta and para positions.

Key Findings :

-

Chlorine’s electron-withdrawing effect slows electrophilic substitution compared to unsubstituted benzofuran.

-

Nitration occurs preferentially at the 3rd position (meta to Cl).

Cross-Coupling Reactions

The chlorine substituent serves as a leaving group in transition-metal-catalyzed cross-couplings, enabling the formation of carbon-carbon bonds.

Key Findings :

-

Palladium catalysts enable efficient coupling with arylboronic acids, yielding biaryl derivatives .

-

Reactions proceed via oxidative addition of the C–Cl bond to the metal center .

Functional Group Transformations

Derivatives of 6-chlorobenzofuran undergo reactions typical of carboxylic acids and esters.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ester hydrolysis | H₂O, H₂SO₄ (or NaOH), reflux | This compound-2-carboxylic acid | |

| Decarboxylation | Heat (200–250°C) | This compound | |

| Esterification | ROH, H⁺ (e.g., H₂SO₄), reflux | This compound-2-carboxylate ester |

Key Findings :

-

Hydrolysis of ethyl this compound-2-carboxylate yields the carboxylic acid in 86% yield.

-

Decarboxylation under heat removes the carboxylic acid group, regenerating the parent compound.

Oxidation and Reduction

The benzofuran ring and substituents can undergo redox reactions under controlled conditions.

Key Findings :

-

Oxidative cleavage of the furan ring is possible under strong conditions .

-

Catalytic hydrogenation removes the chlorine atom, yielding unsubstituted benzofuran .

Mechanistic Insights

-

SNAr Mechanism : Proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing chlorine .

-

Electrophilic Substitution : Chlorine directs electrophiles to meta/para positions through resonance and inductive effects.

-

Cross-Coupling : Pd-mediated oxidative addition and transmetalation steps enable bond formation .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

科学的研究の応用

Biological Activities

2.1 Antimicrobial Properties

Numerous studies have highlighted the potential of benzofuran derivatives, including 6-chlorobenzofuran, as antimicrobial agents. Research indicates that compounds with the benzofuran scaffold exhibit significant activity against various pathogens, including bacteria and fungi. Specifically, benzofuran derivatives have been explored for their efficacy against resistant strains of bacteria, showcasing their potential in treating infectious diseases .

2.2 Anticancer Activity

This compound and its derivatives have shown promise in cancer research. Some studies report that benzofuran compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth . For instance, novel chalcone derivatives based on benzofuran have demonstrated potent anticancer effects against human breast and prostate cancer cell lines .

2.3 Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism. This property suggests its potential role in pharmacological applications, particularly regarding drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

Case Studies and Research Findings

4.1 Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed that certain modifications to the benzofuran structure enhanced their efficacy against Gram-positive bacteria. The results demonstrated a significant reduction in bacterial growth compared to standard antibiotics, suggesting that these compounds could serve as lead candidates for new antimicrobial agents .

4.2 Case Study: Anticancer Efficacy

Research involving a series of synthesized 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones showed promising anticancer activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The study concluded that structural variations in benzofuran derivatives could lead to improved therapeutic profiles .

Table: Summary of Applications and Biological Activities

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | Significant growth inhibition observed |

| Anticancer | Induces apoptosis in cancer cells | Potent activity against breast/prostate cancer cells |

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2D6 | Potential for drug-drug interaction studies |

作用機序

The mechanism of action of 6-Chlorobenzofuran varies depending on its application. In antimicrobial applications, it is believed to disrupt microbial cell membranes or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways.

類似化合物との比較

6-Chlorobenzofuran can be compared with other chlorinated benzofurans and benzofuran derivatives:

5-Chlorobenzofuran: Similar structure but with the chlorine atom at the fifth position, which may result in different chemical and biological properties.

7-Chlorobenzofuran: Chlorine atom at the seventh position, also leading to variations in reactivity and applications.

Benzofuran: The parent compound without any chlorine substitution, used as a reference for understanding the effects of chlorination.

生物活性

6-Chlorobenzofuran is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a derivative of benzofuran, which is known for its structural versatility and ability to interact with various biological targets. The presence of the chlorine atom enhances its reactivity and biological profile. Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial and fungal strains:

- Bacterial Activity : It exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) reported range from 0.78 μg/mL to 3.12 μg/mL, indicating strong antibacterial properties compared to standard antibiotics .

- Fungal Activity : The compound also shows antifungal activity against pathogens like Candida albicans and Aspergillus niger. The MIC values suggest that this compound could be effective in treating fungal infections .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential to inhibit cancer cell growth through various mechanisms:

- Cell Line Studies : In vitro studies have indicated that derivatives of this compound can inhibit tumor cell proliferation across multiple cancer cell lines, including breast (HBL-100), cervical (HeLa), and lung (SW1573) cancers. The growth inhibition percentages vary significantly based on the specific structural modifications made to the benzofuran ring .

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is essential for cell division. For instance, certain derivatives demonstrated IC50 values as low as 0.56 µM in inhibiting tubulin polymerization .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Benzofuran derivatives often act by inhibiting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

- Binding Interactions : These compounds can bind to biomolecules such as proteins and nucleic acids, altering their function and leading to cellular responses like apoptosis or growth inhibition .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives that showed significant activity against Mycobacterium tuberculosis with MIC values as low as 2 μg/mL. Modifications at specific positions on the benzofuran ring were crucial for enhancing activity .

- Structure-Activity Relationship (SAR) : Research demonstrated that substituents at the C-2 position significantly affect antimicrobial potency. Compounds with hydroxyl groups at this position exhibited higher activity against tested strains compared to those without .

Data Tables

| Biological Activity | MIC (μg/mL) | Tested Organisms |

|---|---|---|

| Antibacterial | 0.78 - 3.12 | S. aureus, E. coli, B. subtilis |

| Antifungal | 14.90 - 29.92 | C. albicans, A. niger |

| Anticancer | IC50 = 0.56 | Various cancer cell lines |

特性

IUPAC Name |

6-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDOWJPNZYBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591226 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151619-12-4 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-chlorobenzofuran in organic synthesis?

A: this compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules like furoventalene. [] Its reactivity with organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. [] In the synthesis of furoventalene, this compound reacts with 4-methyl-3-penten-1-ylmagnesium bromide in the presence of a nickel catalyst to yield the desired product. [] This reaction highlights the utility of this compound in constructing natural products and other biologically relevant molecules.

Q2: Are there other synthetic routes to furoventalene besides utilizing this compound?

A: While the provided research highlights a specific synthesis utilizing this compound, [] exploring alternative synthetic routes to complex natural products like furoventalene is common in organic chemistry. Factors such as reaction yield, cost-effectiveness, and the number of synthetic steps can influence the choice of synthetic strategy. Further research may reveal alternative pathways to furoventalene, potentially employing different starting materials or reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。